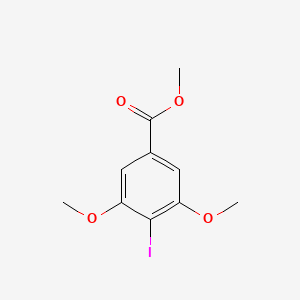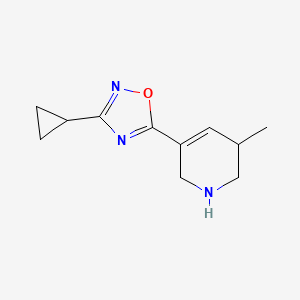
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is a heterocyclic compound that features both an indene and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one typically involves the formation of the indene ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride can yield the indene intermediate . This intermediate can then be reacted with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of catalysts and solvents that are more environmentally friendly can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The indene ring can enhance the compound’s stability and facilitate its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the thiazole ring, making it less versatile in biological applications.
5-Methylthiazole: Lacks the indene ring, which reduces its stability and potential for complex interactions.
2,3-Dihydro-5-(2-thiazolyl)inden-1-one: Similar structure but with different substitution patterns on the thiazole ring, leading to different chemical properties.
Uniqueness
2,3-Dihydro-5-(5-methylthiazol-2-yl)inden-1-one is unique due to the combination of the indene and thiazole rings, which imparts a balance of stability and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications.
特性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
5-(5-methyl-1,3-thiazol-2-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H11NOS/c1-8-7-14-13(16-8)10-2-4-11-9(6-10)3-5-12(11)15/h2,4,6-7H,3,5H2,1H3 |
InChIキー |
QRZYUODFJKULET-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)C2=CC3=C(C=C2)C(=O)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)
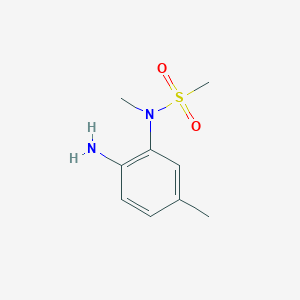
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
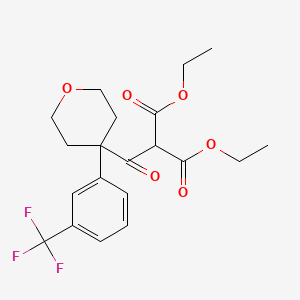
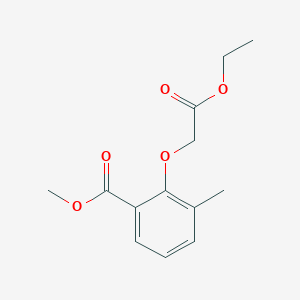




![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
